molecular formula C12H17NO B14519946 Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- CAS No. 62491-72-9

Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-

Cat. No.: B14519946
CAS No.: 62491-72-9
M. Wt: 191.27 g/mol
InChI Key: QTDWFTCSIKASNF-UHFFFAOYSA-N
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Description

Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- is a heterocyclic compound that features a fused ring system combining a cyclooctane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloocta[b]pyridine-2-one derivatives, while reduction may produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cycloocta[b]pyridine: A similar compound with a fused ring system but lacking the methanol group.

    Cycloocta[b]pyridin-2-amine: Another derivative with an amine group instead of a methanol group.

Uniqueness

Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro- is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This functional group can also provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

62491-72-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-ylmethanol

InChI

InChI=1S/C12H17NO/c14-9-11-8-7-10-5-3-1-2-4-6-12(10)13-11/h7-8,14H,1-6,9H2

InChI Key

QTDWFTCSIKASNF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C=CC(=N2)CO

Origin of Product

United States

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